N-(2-bromobenzyl)propanamide
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Description
N-(2-bromobenzyl)propanamide is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties that are of interest in the field of organic chemistry. While the provided papers do not directly discuss N-(2-bromobenzyl)propanamide, they do provide insights into similar bromobenzyl compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of N-(2-bromobenzyl)propanamide.
Synthesis Analysis
The synthesis of bromobenzyl compounds can be achieved through various methods. For instance, oxidative debenzylation of N-benzyl amides using alkali metal bromide is an efficient method to obtain the corresponding amides . This method could potentially be applied to synthesize N-(2-bromobenzyl)propanamide by starting with a suitable N-benzyl propanamide precursor and subjecting it to oxidative debenzylation conditions.
Molecular Structure Analysis
The molecular structure of bromobenzyl compounds can be determined using techniques such as X-ray diffraction, NMR, and FT-IR spectroscopy. For example, the crystal structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was elucidated using single crystal X-ray diffraction, which revealed its monoclinic system and space group . Similarly, the structure of N-(2-bromobenzyl)propanamide could be analyzed using these techniques to determine its precise molecular geometry and conformation.
Chemical Reactions Analysis
Bromobenzyl compounds can participate in various chemical reactions. The paper on oxidative debenzylation suggests that bromobenzyl amides can be converted to amides and carbonyl compounds under certain conditions . Additionally, the synthesis of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine demonstrates the reactivity of bromobenzyl compounds in condensation reactions . N-(2-bromobenzyl)propanamide could similarly undergo reactions such as nucleophilic substitution or serve as an intermediate in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzyl compounds can be diverse. For example, the paper on dibenzyl bromophenols from the brown alga Leathesia nana describes compounds with varying dimerization patterns and selective cytotoxicity against human cancer cell lines . The properties of N-(2-bromobenzyl)propanamide, such as solubility, melting point, and reactivity, would be influenced by its functional groups and molecular structure, which could be inferred from studies on similar compounds.
Future Directions
While specific future directions for “N-(2-bromobenzyl)propanamide” were not found in the search results, there is ongoing research exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2 . This suggests that modifications of the propanamide structure, such as “N-(2-bromobenzyl)propanamide”, could have potential applications in medicinal chemistry.
properties
IUPAC Name |
N-[(2-bromophenyl)methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-2-10(13)12-7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXLEXDBURIQHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC=CC=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589296 |
Source
|
Record name | N-[(2-Bromophenyl)methyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromobenzyl)propanamide | |
CAS RN |
915921-40-3 |
Source
|
Record name | N-[(2-Bromophenyl)methyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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